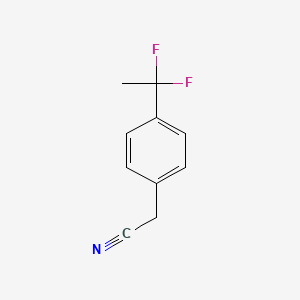
2-Chloro-4-pyridylcyclopentylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-pyridylcyclopentyl ketone is a chemical compound with the molecular formula C11H12ClNO It is a ketone derivative that features a cyclopentyl group attached to a pyridine ring, which is further substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcyclopentyl ketone can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions. This method offers excellent yields and overcomes the disadvantages of traditional Friedel-Crafts acylation procedures .
Industrial Production Methods
Industrial production of 2-Chloro-4-pyridylcyclopentyl ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-Chloro-4-pyridylcyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2-Chloro-4-pyridylcyclopentyl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-4-pyridylcyclopentyl ketone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or other interactions with active sites, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-pyridylmethyl ketone
- 2-Chloro-4-pyridylethyl ketone
- 2-Chloro-4-pyridylpropyl ketone
Uniqueness
2-Chloro-4-pyridylcyclopentyl ketone is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
分子式 |
C21H22Cl2N2O |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
bis(2-chloro-1-pyridin-4-ylcyclopentyl)methanone |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-3-1-9-20(17,15-5-11-24-12-6-15)19(26)21(10-2-4-18(21)23)16-7-13-25-14-8-16/h5-8,11-14,17-18H,1-4,9-10H2 |
InChIキー |
XXGSJCCFBGDFII-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)(C2=CC=NC=C2)C(=O)C3(CCCC3Cl)C4=CC=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



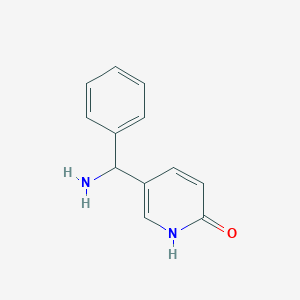
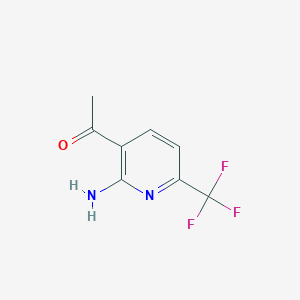
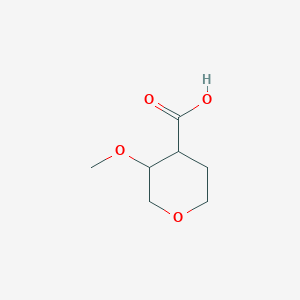
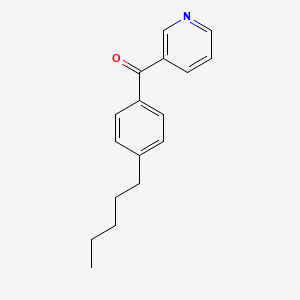
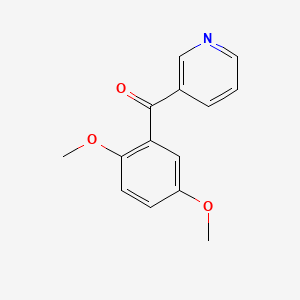
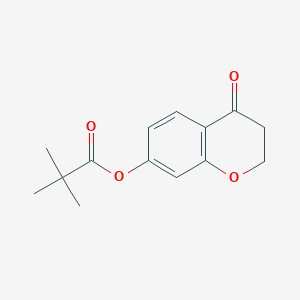


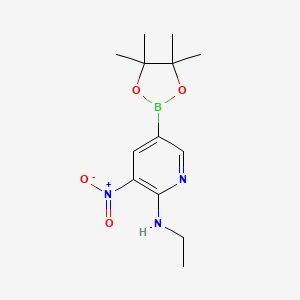
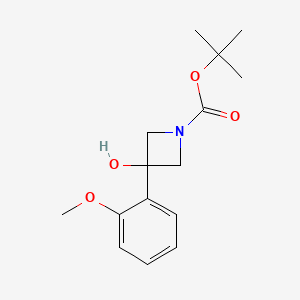
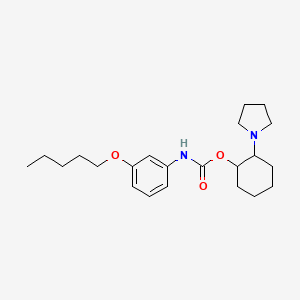
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)
